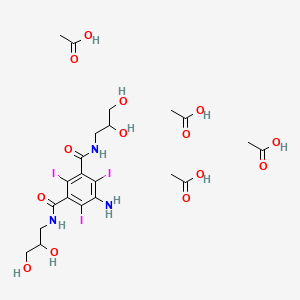![molecular formula C7H15ClN2O3 B13403603 (2R)-1-{[(2r)-1-methoxy-1-oxo-2-propanyl]amino}-1-oxo-2-propanaminium chloride](/img/structure/B13403603.png)
(2R)-1-{[(2r)-1-methoxy-1-oxo-2-propanyl]amino}-1-oxo-2-propanaminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Alanine-D-Alanine-Methyl Ester Hydrochloride: is a compound with the molecular formula C7H15ClN2O3. It is commonly used in peptide synthesis and serves as a building block for the preparation of various peptides. This compound is particularly significant in the field of medicinal chemistry due to its role in the synthesis of peptide-based drugs.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-Alanine-D-Alanine-Methyl Ester Hydrochloride typically involves the condensation of N-protected amino acids with amino acid methyl esters. One effective methodology utilizes titanium tetrachloride as a condensing agent, which facilitates the formation of dipeptides with high yields and diastereoselectivity . The reaction is carried out in pyridine, preserving the protecting groups on the amino function and side chain functionalities.
Industrial Production Methods: In industrial settings, the production of D-Alanine-D-Alanine-Methyl Ester Hydrochloride often employs solution phase peptide synthesis. This method involves the use of protecting groups for the functional groups of amino acids and their subsequent deprotection, followed by peptide bond formation . The process is optimized to ensure high purity and yield, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: D-Alanine-D-Alanine-Methyl Ester Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The ester group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted alanine derivatives, which are useful intermediates in peptide synthesis and other chemical processes .
Wissenschaftliche Forschungsanwendungen
Chemistry: D-Alanine-D-Alanine-Methyl Ester Hydrochloride is widely used as a building block in peptide synthesis. It is essential for the preparation of various peptides and peptide-based drugs .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and the mechanisms of peptide bond formation. It is also employed in the synthesis of peptide-based inhibitors and substrates for enzymatic assays .
Medicine: The compound plays a crucial role in the development of peptide-based therapeutics. It is used in the synthesis of drugs targeting specific enzymes and receptors, making it valuable in the treatment of various diseases .
Industry: In the industrial sector, D-Alanine-D-Alanine-Methyl Ester Hydrochloride is used in the production of peptide-based products, including pharmaceuticals and biotechnological applications .
Wirkmechanismus
D-Alanine-D-Alanine-Methyl Ester Hydrochloride exerts its effects by mimicking the D-alanyl-D-alanine residues that serve as substrates for transpeptidase enzymes. These enzymes are involved in the synthesis of bacterial cell walls. The compound binds to the active site of the transpeptidase enzyme, inhibiting its activity and preventing the cross-linking of peptidoglycan strands. This inhibition leads to the disruption of bacterial cell wall synthesis, ultimately resulting in cell death .
Vergleich Mit ähnlichen Verbindungen
- D-Alanine Methyl Ester Hydrochloride
- L-Alanine Methyl Ester Hydrochloride
- D-Phenylalanine Methyl Ester Hydrochloride
- D-Proline Methyl Ester Hydrochloride
Comparison: D-Alanine-D-Alanine-Methyl Ester Hydrochloride is unique due to its ability to mimic the D-alanyl-D-alanine residues, making it particularly effective in inhibiting transpeptidase enzymes. This property distinguishes it from other similar compounds, which may not have the same level of specificity and efficacy in targeting bacterial cell wall synthesis .
Eigenschaften
Molekularformel |
C7H15ClN2O3 |
|---|---|
Molekulargewicht |
210.66 g/mol |
IUPAC-Name |
[(2R)-1-[[(2R)-1-methoxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]azanium;chloride |
InChI |
InChI=1S/C7H14N2O3.ClH/c1-4(8)6(10)9-5(2)7(11)12-3;/h4-5H,8H2,1-3H3,(H,9,10);1H/t4-,5-;/m1./s1 |
InChI-Schlüssel |
WVSVBOMWSCRPGM-TYSVMGFPSA-N |
Isomerische SMILES |
C[C@H](C(=O)N[C@H](C)C(=O)OC)[NH3+].[Cl-] |
Kanonische SMILES |
CC(C(=O)NC(C)C(=O)OC)[NH3+].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


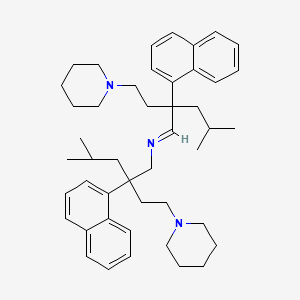
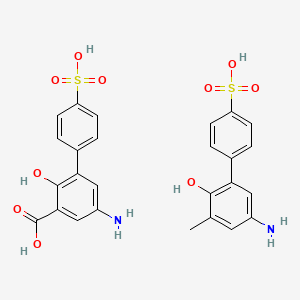
![N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-(methylthio)propanamide](/img/structure/B13403532.png)
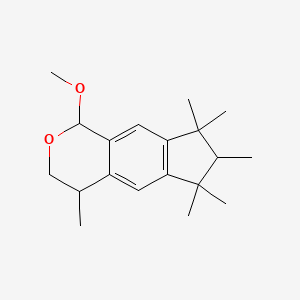
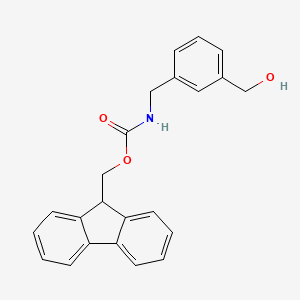
![[2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl]carbamic Acid-d6 1,1-Dimethylethyl Ester](/img/structure/B13403546.png)
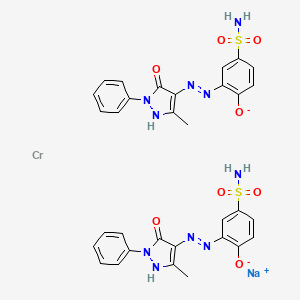
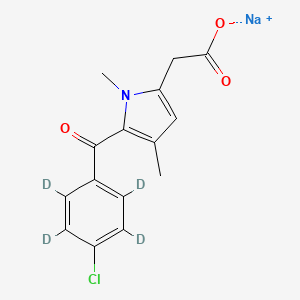
![3-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzonitrile](/img/structure/B13403576.png)
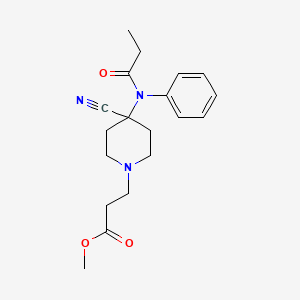

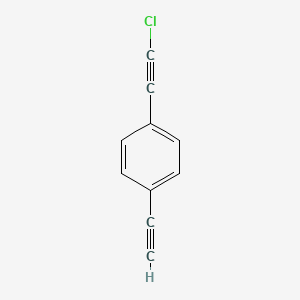
![Pyridin-4-yl-[4-[1-[[6-(trifluoromethyl)pyridin-3-yl]methyl]piperidin-4-yl]piperazin-1-yl]methanone](/img/structure/B13403597.png)
